4-(2-(Benzyloxy)ethoxy)-1H-pyrazole
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Overview
Description
4-(2-(Benzyloxy)ethoxy)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a benzyloxyethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole typically involves the reaction of 1H-pyrazole with 2-(benzyloxy)ethanol under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through the nucleophilic substitution of the hydroxyl group in 2-(benzyloxy)ethanol by the pyrazole nitrogen.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Benzyloxy)ethoxy)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxy group, yielding simpler derivatives.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for bromination at the benzylic position.
Major Products
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Removal of the benzyloxy group results in 4-(2-hydroxyethoxy)-1H-pyrazole.
Substitution: Bromination at the benzylic position forms 4-(2-(bromobenzyloxy)ethoxy)-1H-pyrazole.
Scientific Research Applications
4-(2-(Benzyloxy)ethoxy)-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole involves its interaction with specific molecular targets. The benzyloxyethoxy group can enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
4-(2-(Methoxy)ethoxy)-1H-pyrazole: Similar structure but with a methoxy group instead of a benzyloxy group.
4-(2-(Ethoxy)ethoxy)-1H-pyrazole: Contains an ethoxy group instead of a benzyloxy group.
4-(2-(Phenoxy)ethoxy)-1H-pyrazole: Features a phenoxy group in place of the benzyloxy group.
Uniqueness
4-(2-(Benzyloxy)ethoxy)-1H-pyrazole is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity. The benzyloxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
Molecular Formula |
C12H14N2O2 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
4-(2-phenylmethoxyethoxy)-1H-pyrazole |
InChI |
InChI=1S/C12H14N2O2/c1-2-4-11(5-3-1)10-15-6-7-16-12-8-13-14-9-12/h1-5,8-9H,6-7,10H2,(H,13,14) |
InChI Key |
FOIZIKRMZLIOAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCOC2=CNN=C2 |
Origin of Product |
United States |
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